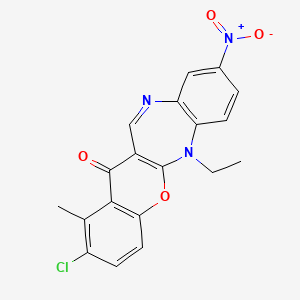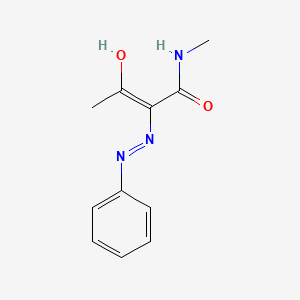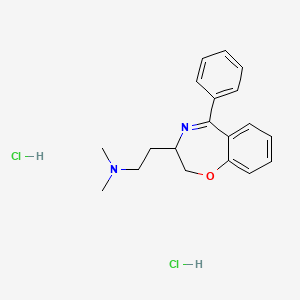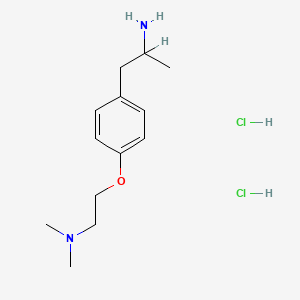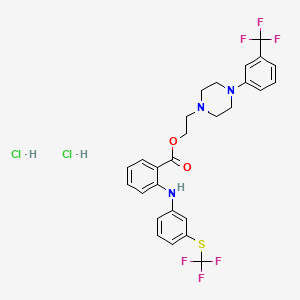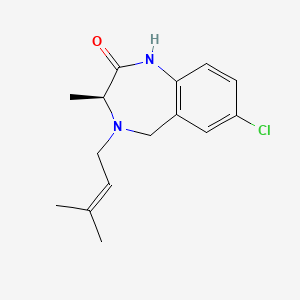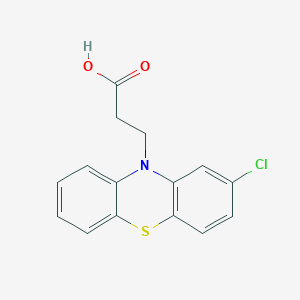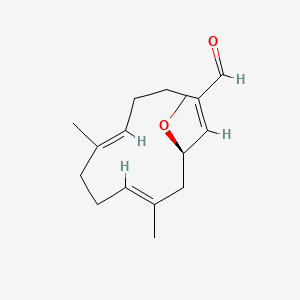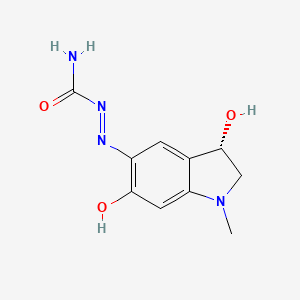
Carbazochrome, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbazochrome can be synthesized through the oxidation of adrenaline. The process involves the use of specific reagents and conditions to achieve the desired product. One method involves dissolving the raw materials in a solvent, followed by a stirring reaction at elevated temperatures (80-120°C) to obtain the crude product .
Industrial Production Methods: Industrial production of Carbazochrome Sodium Sulfonate involves several steps, including raw material dissolution, reaction, decolorization, separation, crystallization, and refinement. This method ensures the production of Carbazochrome Sodium Sulfonate with excellent physicochemical properties .
Analyse Des Réactions Chimiques
Types of Reactions: Carbazochrome undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functional applications.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents to convert adrenaline to Carbazochrome.
Reduction: Specific reducing agents can be used to modify the compound’s structure.
Substitution: Various substituents can be introduced to the molecule under controlled conditions.
Major Products Formed: The primary product formed from these reactions is Carbazochrome itself, which can be further modified to produce derivatives like Carbazochrome Sodium Sulfonate .
Applications De Recherche Scientifique
Carbazochrome has several scientific research applications across various fields:
Chemistry: Used in studies involving oxidation and reduction reactions.
Biology: Investigated for its role in enhancing microcirculatory tone and platelet aggregation.
Industry: Explored as a potential drug delivery nanocarrier when combined with carbon nanotubes.
Mécanisme D'action
Carbazochrome exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. These receptors are coupled to Gq protein, which initiates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium levels . This cascade activates various pathways, including the arachidonic acid pathway, resulting in the synthesis of endoperoxides like thromboxane A2. The increased calcium levels also activate myosin light-chain kinase, promoting platelet aggregation and adhesion .
Comparaison Avec Des Composés Similaires
Carbazochrome is unique compared to other hemostatic agents due to its specific mechanism of action and its origin as an oxidation product of adrenaline. Similar compounds include:
Tranexamic Acid: Another hemostatic agent used to reduce blood loss during surgeries.
Troxerutin: Often used in combination with Carbazochrome for treating hemorrhoids.
Carbazochrome’s unique interaction with α-adrenoreceptors and its ability to enhance microcirculatory tone set it apart from other hemostatic agents .
Propriétés
Numéro CAS |
329329-71-7 |
|---|---|
Formule moléculaire |
C10H12N4O3 |
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
[(3S)-3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl]iminourea |
InChI |
InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)/t9-/m1/s1 |
Clé InChI |
SSCSSDNTQJGTJT-SECBINFHSA-N |
SMILES isomérique |
CN1C[C@H](C2=CC(=C(C=C21)O)N=NC(=O)N)O |
SMILES canonique |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



